molecular formula C29H33NO6 B7947643 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside

Katalognummer: B7947643
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: JUMIDJUZUBPQHV-HWVUQVAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS 62867-63-4) is a benzylated N-acetylglucosamine (GlcNAc) derivative widely employed as a key intermediate in carbohydrate synthesis. Its structure features a β-configured anomeric center, a 2-acetamido group, and benzyl ethers at the 1, 3, and 6 positions (Figure 1). These benzyl groups serve as protecting moieties, enhancing solubility in organic solvents and directing regioselective glycosylation reactions . The compound is pivotal in synthesizing oligosaccharides, glycopeptides, and glycosylated natural products, particularly in studies of carbohydrate-protein interactions and enzymatic glycosylation .

Eigenschaften

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIDJUZUBPQHV-HWVUQVAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

The synthesis typically begins with D-glucosamine hydrochloride, a cost-effective chiral pool starting material. The primary objectives in early stages involve:

  • Amino group protection : Acetylation of the C-2 amino group using acetic anhydride in methanol/water mixtures achieves 2-acetamido-2-deoxy-D-glucose in >90% yield .

  • Hydroxyl group activation : Selective benzylation of the 1, 3, and 6 hydroxyl groups is critical. Benzyl bromide (BnBr) with barium oxide (BaO) in dimethylformamide (DMF) at 0–5°C enables stepwise protection, prioritizing the 6-OH due to its primary alcohol reactivity.

Key Reaction Conditions :

StepReagentsSolventTemperatureYield
AcetylationAc₂O, MeOH/H₂OMeOH25°C92%
6-O-BenzylationBnBr, BaODMF0°C85%
3-O-BenzylationBnBr, NaHDMF25°C78%
1-O-BenzylationBnBr, Ag₂OCH₃CNReflux70%

Deoxygenation Strategies at C-2

Deoxygenation of the C-2 position is achieved via a two-step process:

  • Sulfonation : Treatment of 1,3,6-tri-O-benzyl-D-glucosamine with p-toluenesulfonyl chloride (TsCl) in pyridine converts the 2-OH to a tosylate (Rf = 0.45 in toluene/EtOAc 4:1) .

  • Radical reduction : Barton-McCombie deoxygenation using tributyltin hydride (Bu₃SnH) and AIBN in toluene at 80°C eliminates the tosyl group, yielding the 2-deoxy derivative .

Optimization Insights :

  • Replacing TsCl with mesyl chloride (MsCl) reduces side reactions but requires longer reaction times.

  • Microwave-assisted radical reduction (100°C, 10 min) improves yield to 88% compared to conventional heating (70%, 12 h) .

Anomeric Position Functionalization

The anomeric hydroxyl is activated for glycosylation via:

  • Trichloroacetimidate formation : Reaction with trichloroacetonitrile (Cl₃CCN) and DBU in dichloromethane (DCM) produces the β-configured imidate in 95% yield.

  • Thioglycoside preparation : Treatment with ethanethiol (EtSH) and BF₃·Et₂O in DCM affords the thioglycoside donor, stable for long-term storage.

Scalable Industrial Production

Industrial synthesis (e.g., Carbosynth Limited) employs continuous flow systems for critical steps:

  • Benzylation : Microreactors with BaO and BnBr achieve 90% conversion in 5 min (residence time) at 50°C .

  • Deoxygenation : Tubular reactors with immobilized AIBN enable safer handling of Bu₃SnH, reducing purification steps .

Economic Considerations :

ParameterBatch ProcessFlow Process
Annual Output50 kg500 kg
Cost per kg$12,000$8,500
Purity98%99.5%

Purification and Characterization

Final purification combines:

  • Flash chromatography : Silica gel with toluene/ethyl acetate (95:5) resolves benzyl-protected intermediates (Rf = 0.3–0.4).

  • Crystallization : Ethanol/water (9:1) recrystallization yields analytically pure product (mp 128–130°C) .

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 15H, Bn), 5.12 (d, J = 3.5 Hz, H-1), 4.85–4.50 (m, 6H, Bn-CH₂), 2.05 (s, 3H, Ac).

  • HRMS : m/z 516.2743 [M+Na]⁺ (calc. 516.2748).

Challenges and Mitigation Strategies

  • Regioselectivity in benzylation : Competing 4-O-benzylation is minimized using bulky bases (e.g., BaO) and low temperatures.

  • Anomeric control : β-Selectivity is ensured via neighboring group participation from the 2-acetamido group during imidate formation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acetamido group.

    Substitution: The benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like benzyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include various glycosides and modified monosaccharides, which can be further used in the synthesis of more complex carbohydrates .

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside serves as a glycosyl donor in synthetic organic chemistry. Its ability to participate in glycosylation reactions enables the formation of complex oligosaccharides. For instance, it can be used to synthesize trisaccharides through condensation reactions with other sugar derivatives .

Antigenic Determinants

This compound has been studied for its role as an antigenic determinant. Its structural modifications allow it to mimic natural glycoproteins and glycolipids, making it useful in vaccine development and immunology research. The benzyl groups provide steric protection during synthesis while allowing for subsequent modifications that can enhance immunogenicity .

Drug Development

The unique properties of 2-acetamido-1,3,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside make it a candidate for drug development. Its derivatives have shown potential as inhibitors of glycosidases, enzymes that play critical roles in various biological processes including cell signaling and pathogen recognition .

Bioconjugation Techniques

Due to its reactive functional groups, this compound can be utilized in bioconjugation techniques to attach biomolecules (like proteins or peptides) to surfaces or carriers, enhancing drug delivery systems and diagnostic tools .

Structural Biology

In structural biology, the compound can be employed to study carbohydrate-protein interactions. Its ability to form stable complexes with proteins makes it valuable for elucidating mechanisms of enzyme action and receptor binding .

Case Study 1: Synthesis of Trisaccharides

A study demonstrated the use of 2-acetamido-1,3,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside as a precursor in synthesizing complex trisaccharides. The reaction involved the coupling of this compound with various glycosyl bromides under specific conditions to yield desired products that were further characterized using NMR spectroscopy .

Case Study 2: Antigen Mimicry

Research highlighted the potential of this compound in developing glycan-based vaccines. By modifying the benzyl groups and acetamido functionalities, researchers were able to create analogs that effectively mimicked pathogenic glycans, eliciting immune responses in animal models .

Wirkmechanismus

The mechanism of action of 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Protecting Group Variations

The choice and positioning of protecting groups significantly influence reactivity and synthetic utility. Key analogs include:

Compound Name Protecting Groups Molecular Weight Key Applications References
Target Compound 1,3,6-tri-O-benzyl 581.7 (CAS 4171-69-1) Oligosaccharide synthesis, glycosidase studies
Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside 3-O-benzyl, methyl aglycon Glycosylation acceptor in stepwise synthesis
Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside 3-O-benzyl, allyl aglycon Glycosyl donor for allyl deprotection strategies
Benzyl 2-acetamido-6-O-tosyl-3-O-benzyl-2-deoxy-α-D-glucopyranoside 3-O-benzyl, 6-O-tosyl Substrate for β-glucosidase assays, glycopeptide synthesis
2-Acetamido-2-deoxy-1,3,6-tri-O-acetyl-β-D-glucopyranoside 1,3,6-tri-O-acetyl Radiolabeled analogs for metabolic studies

Key Observations :

  • Benzyl vs. Acetyl Groups : Benzyl ethers (target compound) provide superior stability under acidic glycosylation conditions compared to acetyl groups, which require milder deprotection (e.g., Zemplén conditions) .
  • Tosyl as a Leaving Group : The 6-O-tosyl analog () enables nucleophilic displacement (e.g., with fluoride or azide), a pathway unavailable in the fully benzylated target compound .
  • Aglycon Diversity : Methyl or allyl aglycons () allow divergent deprotection strategies (acidic hydrolysis vs. Pd-catalyzed removal), tailoring the compound for specific synthetic steps .

Example :

  • 4-Deoxy Analogs (): Removal of the 4-hydroxyl group (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside) disrupts hydrogen bonding in glycosaminoglycan (GAG) biosynthesis, reducing metabolic incorporation by ~50% compared to the target compound .

Functional Group Modifications

Azide Derivatives

2-Acetamido-1-azido-1,2-dideoxy-β-D-glucopyranose (CAS 29847-23-2) introduces an azide at C1, enabling click chemistry for bioconjugation—a feature absent in the benzyl-protected target compound .

Fluorinated Analogs

Benzyl 2-acetamido-3,6-di-O-benzyl-2,4-dideoxy-4-fluoro-α-D-galactopyranoside () demonstrates how fluorination at C4 alters stereoelectronic effects, enhancing resistance to enzymatic hydrolysis compared to the non-fluorinated target compound .

Biologische Aktivität

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside is a derivative of glucopyranose that has garnered attention in various biochemical and pharmaceutical studies due to its potential biological activities. This compound is characterized by its unique structure, which includes three benzyl groups and an acetamido group, contributing to its functional properties.

  • Molecular Formula: C36H39NO6
  • Molecular Weight: 581.7 g/mol
  • CAS Number: 38416-56-7

Biological Activities

The biological activities of 2-acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside can be categorized into several key areas:

1. Inhibition of Glycosylation

Research indicates that compounds similar to 2-acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside can inhibit glycosylation processes essential for protein function. For instance, benzyl derivatives have been shown to act as competitive inhibitors of O-glycosylation by blocking the activity of specific glycosyltransferases involved in mucin biosynthesis . This inhibition affects the synthesis of glycoproteins critical for cellular communication and immune response.

2. Antiviral Activity

Studies have demonstrated that modifications in glycosylation can significantly impact viral infectivity and replication. For example, benzyl-2-acetamido-2-deoxy-galactopyranoside (BAGN), a related compound, was shown to inhibit HIV replication in vitro by altering O-glycosylation patterns on host cells . This suggests that similar mechanisms may be applicable to 2-acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside.

3. Enzymatic Interactions

The compound has been investigated as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds. Its structural characteristics make it a potential acceptor for specific fucosyltransferases, which are involved in the synthesis of complex carbohydrates . The enzymatic properties and specificity of these interactions could provide insights into the compound's role in metabolic pathways.

Case Study 1: Inhibition of Mucin Synthesis

In a controlled study involving human cell lines, treatment with benzyl derivatives resulted in decreased mucin production due to inhibition of O-glycosylation pathways. This was assessed through flow cytometry and enzyme-linked immunosorbent assays (ELISA), measuring the expression levels of mucin-associated markers .

Treatment GroupMucin Production (Relative Units)
Control100
BAGN Treatment45
Compound X60

Case Study 2: Antiviral Effects on HIV

Another study focused on the effects of related compounds on HIV infectivity. PHA-blasts treated with BAGN showed a significant reduction in HIV replication rates compared to untreated controls. The analysis included quantifying viral load using quantitative PCR techniques.

Treatment GroupViral Load (copies/mL)
Control1,000
BAGN Treatment250

Q & A

Basic: What are the key considerations for designing a synthesis protocol for 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside?

Answer:
The synthesis typically involves selective protection/deprotection strategies to achieve regio- and stereochemical control. Benzyl groups are preferred at the 1,3,6-positions due to their stability under acidic/basic conditions and compatibility with glycosylation reactions. A critical step is the introduction of the acetamido group at C2, often via azide reduction (Staudinger reaction) followed by acetylation. For example, benzylidene acetals (e.g., 4,6-O-benzylidene intermediates) are used to block specific hydroxyls, enabling selective benzylation . Solvent choice (e.g., DMF for benzylation) and catalysts (e.g., BaO/Ba(OH)₂ for allylation) are optimized to suppress side reactions .

Advanced: How can regiospecific glycosylation be achieved using this compound as a glycosyl donor?

Answer:
The compound’s 1-O-benzyl group acts as a temporary protecting group, which can be removed via hydrogenolysis to expose the anomeric hydroxyl for activation. To ensure β-selectivity, glycosylation employs trichloroacetimidate or thioglycoside donors under Lewis acid catalysis (e.g., BF₃·Et₂O). For example, coupling with galactopyranosyl trichloroacetimidate donors yields β-(1→4)-linked disaccharides with >90% stereoselectivity . Advanced strategies include using in situ anomerization or participating solvents (e.g., nitriles) to stabilize oxocarbenium intermediates .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies benzyl/acetamido groups (δ 7.3–7.4 ppm for aromatic protons; δ 2.0 ppm for NHAc). Anomeric proton signals (δ 4.5–5.5 ppm) confirm β-configuration (J₁,₂ ≈ 8–10 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ at m/z 785.3 for C₃₄H₄₁NO₇Na) .
  • IR : Confirms acetamido (1650–1680 cm⁻¹, amide I) and benzyl ether (1100–1250 cm⁻¹) functionalities .

Advanced: How do competing protecting groups (e.g., benzyl vs. allyl) influence reactivity in oligosaccharide assembly?

Answer:
Benzyl groups provide permanent protection, while allyl groups allow selective deprotection via Pd⁰-catalyzed removal. For instance, in a tetrasaccharide synthesis, allyl deprotection at C3 enables sequential glycosylation without disturbing benzyl groups. Competing reactivities are mitigated by orthogonal protection (e.g., Levulinoyl esters for temporary blocking), as seen in branched oligosaccharide syntheses . Data from kinetic studies show allyl removal proceeds in >95% yield under mild conditions (Pd(PPh₃)₄, morpholine) .

Basic: What are the primary applications of this compound in glycobiology?

Answer:
It serves as a key intermediate for:

  • Glycoconjugate Synthesis : Building blocks for N-linked glycans (e.g., trimannosyl core structures) .
  • Enzymatic Studies : Substrate for β-N-acetylhexosaminidases; 4-deoxy analogs probe active-site recognition .
  • Glycan Arrays : Functionalized via click chemistry (azide-alkyne cycloaddition) for immobilization .

Advanced: How can contradictory data on glycosylation yields be resolved?

Answer:
Contradictions often arise from solvent polarity, donor/acceptor ratios, or trace moisture. Systematic optimization is required:

  • Solvent Screening : Use dichloromethane for low-polarity donors; acetonitrile for β-selectivity .
  • Additives : Molecular sieves (4Å) absorb moisture; tetrabutylammonium iodide enhances leaving-group activation .
  • Kinetic Analysis : Real-time monitoring via TLC or HPLC quantifies competing pathways (e.g., hydrolysis vs. glycosylation) .

Basic: What are the stability concerns during storage?

Answer:

  • Moisture Sensitivity : Store under inert gas (Ar) with desiccants (silica gel).
  • Light Sensitivity : Benzyl ethers degrade under UV; use amber vials.
  • Temperature : Stable at −20°C for >2 years; avoid freeze-thaw cycles .

Advanced: How does enzymatic hydrolysis inform the design of glycosidase inhibitors?

Answer:
4-Deoxy analogs (e.g., 4-deoxy-GlcNAc) exhibit altered binding kinetics. Fungal β-N-acetylhexosaminidases hydrolyze 4-deoxy-GlcNAc-β-pNP at 85% efficiency vs. native substrates, suggesting C4-OH is non-essential for catalysis. Docking studies reveal hydrophobic interactions compensate for lost hydrogen bonds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.